![molecular formula C11H15NO2 B3044019 4-(tert-Butoxy)benzamide CAS No. 99985-67-8](/img/structure/B3044019.png)
4-(tert-Butoxy)benzamide
Overview
Description
“4-(tert-Butoxy)benzamide” is a chemical compound . It’s an important intermediate for the synthesis of medicines, dyes, flavor, and fragrance compounds . It provides a chemically differentiated building block for organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of “4-(tert-Butoxy)benzamide” involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as a coupling reagent . Another method involves the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular formula of “4-(tert-Butoxy)benzamide” is C11H14O2 . The average mass is 178.228 Da and the monoisotopic mass is 178.099380 Da .Chemical Reactions Analysis
The chemical reactions of “4-(tert-Butoxy)benzamide” involve oxidation at the benzylic position . When heated with aqueous potassium permanganate (KMnO4) under acidic conditions, alkylbenzenes are oxidized to benzoic acids .Scientific Research Applications
Antioxidant Activity
Benzamides, including 4-(tert-Butoxy)benzamide, have been found to exhibit antioxidant activity. They can act as free radical scavengers and metal chelating agents . This makes them potentially useful in combating oxidative stress-related diseases.
Antibacterial Activity
Benzamides have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . This suggests that 4-(tert-Butoxy)benzamide could be used in the development of new antibacterial agents.
Anti-cancer Properties
Benzamides have been widely used in the treatment of cancer . They can inhibit cell proliferation and tumor growth, making them potential candidates for anti-cancer drugs.
Treatment of Hypercholesterolemia
Benzamides have been used in the treatment of hypercholesterolemia . This suggests that 4-(tert-Butoxy)benzamide could be used in managing high cholesterol levels.
5. Inhibitor of Hedgehog (Hh) Signaling Pathway Benzamides have shown promising inhibition of the Hedgehog (Hh) signaling pathway . This pathway is crucial for the development of various embryonic tissues and its abnormal mutations can lead to cell proliferation and tumor growth . Therefore, 4-(tert-Butoxy)benzamide could be used in the development of drugs targeting the Hh pathway.
Industrial Applications
Benzamides are also used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture . This suggests that 4-(tert-Butoxy)benzamide could have potential industrial applications.
Safety and Hazards
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)14-9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWGCYPSKPHPKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butoxy)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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